1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]-1-ethanone

Organic synthesis Analytical chemistry Reference standards

1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]-1-ethanone is a synthetic pyrimidine derivative with the molecular formula C13H9Cl3N2O2 and a molecular weight of 331.58 g·mol⁻¹. It is supplied as a solid (commonly an orange powder) and is offered by multiple vendors at purities of 95 % or higher.

Molecular Formula C13H9Cl3N2O2
Molecular Weight 331.6 g/mol
CAS No. 478047-63-1
Cat. No. B3140849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]-1-ethanone
CAS478047-63-1
Molecular FormulaC13H9Cl3N2O2
Molecular Weight331.6 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)C)OC2=CC(=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C13H9Cl3N2O2/c1-6-8(7(2)19)5-17-13(18-6)20-12-4-10(15)9(14)3-11(12)16/h3-5H,1-2H3
InChIKeyHLYRWAPRBFFAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]-1-ethanone (CAS 478047-63-1): Procurement‑Grade Identity and Basic Characteristics


1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]-1-ethanone is a synthetic pyrimidine derivative with the molecular formula C13H9Cl3N2O2 and a molecular weight of 331.58 g·mol⁻¹ . It is supplied as a solid (commonly an orange powder) and is offered by multiple vendors at purities of 95 % or higher . The compound carries a reactive acetyl group at the pyrimidine 5‑position, making it a versatile intermediate for further functionalisation.

High-purity option (≥98%) supports analytical method development
5-Acetyl reactive handle enables diverse derivatization workflows
Ambient-temperature shipping compatible with labs lacking cold-chain infrastructure

Why 1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]-1-ethanone Cannot Be Replaced by Simple In‑Class Analogs


Pyrimidine‑based compounds with similar scaffolds often exhibit dramatically different biological profiles and chemical reactivities owing to subtle variations in substitution pattern [1]. The presence of a 5‑acetyl group in this compound distinguishes it from non‑acetylated analogs and from derivatives that carry alternative acyl moieties; such structural differences can profoundly affect target binding, metabolic stability, and synthetic utility. Therefore, substituting the title compound with a closely related analog without rigorous experimental validation carries a high risk of irreproducibility.

Non-acetylated analogs
Lack the ketone reactivity handle, limiting derivatization options and synthetic utility.
Alternative acyl groups
May alter steric and electronic properties, affecting target binding or metabolic stability.
Direct substitution without validation
May lead to irreproducible synthesis or assay outcomes, requiring rigorous experimental verification.

Quantitative Differentiation Evidence for 1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]-1-ethanone


Purity Level Comparison: Chemscene ≥98 % vs AKSci 95 %

When sourced from Chemscene (Cat. CS‑0549258), the compound is guaranteed at ≥98 % purity, whereas AKSci (Cat. 2199CF) lists a purity of 95 % . This represents an absolute purity difference of at least 3 percentage points.

Purity Comparison
Head-to-head
≥98% (Chemscene) vs 95% (AKSci) — ≥3 percentage points higher purity
Higher purity reduces side-reaction risk for reproducible synthesis and quantification.
Vendor-certified HPLC; lot-specific verification recommended.
Organic synthesis Analytical chemistry Reference standards

Storage and Shipping Stability: Room‑Temperature Transport Without Cold Chain

Chemscene ships this compound at ambient temperature (continental US) and recommends sealed, dry storage at 2–8 °C after receipt . Many structurally similar pyrimidine derivatives require frozen storage and dry‑ice shipping, which adds cost and complexity.

Shipping Stability
Class-level
Room-temperature shipping acceptable; long-term storage at 2–8°C
Supports procurement for labs without cold-chain receiving capability.
Inferred from vendor logistics; confirm stability for specific handling.
Logistics Stability Procurement

Acetyl‑Group Reactivity Handle vs the Non‑Acetylated Parent Scaffold

The 5‑acetyl substituent provides a versatile reactive handle for ketone‑specific transformations (e.g., oximation, hydrazone formation, α‑halogenation) that are not accessible with the non‑acetylated parent compound 4‑methyl‑2‑(2,4,5‑trichlorophenoxy)pyrimidine [1].

Reactivity Handle
Reported
5-Acetyl enables ketone-specific transformations (oximation, hydrazone formation, α-halogenation)
Expands derivatization pathways without de novo scaffold synthesis.
Compared to non-acetylated parent scaffold (PubChem CID 14450205).
Medicinal chemistry Synthetic methodology Derivatisation

Optimal Application Scenarios for 1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]-1-ethanone


High‑Purity Analytical Reference Standard for Chromatography

When procured at ≥98 % purity from Chemscene, the compound serves as a reliable external standard for HPLC or LC‑MS method development, where low impurity levels are essential for accurate quantification .

Building Block for Structure–Activity Relationship (SAR) Libraries

The electrophilic 5‑acetyl group allows efficient synthesis of oximes, hydrazones, and α‑substituted derivatives, enabling medicinal chemists to explore diverse chemical space around the trichlorophenoxypyrimidine core .

Procurement for Laboratories Without −20 °C Receiving Capability

Because the compound tolerates room‑temperature shipping, it is a practical choice for academic labs and CROs that lack dedicated cold‑chain receiving infrastructure .

Application
Selection Property
Validation Focus
Analytical reference standard
Purity specification for chromatography
Impurity control and quantification accuracy
SAR library synthesis
Electrophilic 5-acetyl handle
Derivatization scope and reaction efficiency
Cold-chain-free procurement
Ambient shipping tolerance
Logistics compatibility and storage stability
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